3-(1,2,4-triazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propanamide
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Overview
Description
3-(1,2,4-triazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propanamide is a complex organic compound that features a triazole ring, a pyridine ring with a trifluoromethyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-triazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propanamide typically involves multiple steps, starting with the preparation of the triazole and pyridine intermediates. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile. The pyridine ring with a trifluoromethyl group can be prepared via a Friedel-Crafts acylation reaction followed by nitration and reduction steps.
The final step involves coupling the triazole and pyridine intermediates with a piperidine derivative under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include using more efficient catalysts, optimizing reaction temperatures and times, and employing continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,4-triazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
3-(1,2,4-triazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propanamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as an anticancer or antiviral agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural properties.
Mechanism of Action
The mechanism of action of 3-(1,2,4-triazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active site residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-(1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also contain a triazole ring and have been studied for their anticancer properties.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound features a triazole ring and has been investigated for its thermal stability and energetic properties.
Uniqueness
3-(1,2,4-triazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propanamide is unique due to the presence of the trifluoromethyl group on the pyridine ring, which can enhance its binding affinity and specificity for certain biological targets. Additionally, the combination of the triazole, pyridine, and piperidine rings provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6O/c17-16(18,19)12-3-4-14(21-8-12)24-6-1-2-13(9-24)23-15(26)5-7-25-11-20-10-22-25/h3-4,8,10-11,13H,1-2,5-7,9H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJUWPPCNFUXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)NC(=O)CCN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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